molecular formula C19H25NO4 B061025 1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 185526-32-3

1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid

Cat. No. B061025
M. Wt: 331.4 g/mol
InChI Key: CLQYVKLGGAFNEB-UHFFFAOYSA-N
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Patent
US06420376B1

Procedure details

To a suspension of Pd/C (300 mg) in methanol (20 ml) and ethyl acetate (10 ml) was added the title compound (1.2 g, 3.6 mmol) from Step B. The reaction mixture was purged with hydrogen and then stirred under a hydrogen balloon for 1 h. The mixture was filtered through celite and concentrated to give the title compound (1.1 g, 33 mmol). 1HNMR (200 MHz, CDCl3): 7.50-7.42 (m, 1 H), 7.34-7.12 (m, 3 H), 4.22-4.04 (m, 3 H), 3.06-2.84 (m, 2 H), 2.40 (d, 2 H), 1.88-1.6 (m, 4 H), 1.50 (s, 9 H).
Name
title compound
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:8]2([CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)[CH2:7]1)=[O:5])C>CO.C(OCC)(=O)C.[Pd]>[CH3:19][C:17]([CH3:20])([O:16][C:14]([N:11]1[CH2:10][CH2:9][C:8]2([C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH:6]([C:4]([OH:5])=[O:3])[CH2:7]2)[CH2:13][CH2:12]1)=[O:15])[CH3:18]

Inputs

Step One
Name
title compound
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C2=CC=CC=C12
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under a hydrogen balloon for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with hydrogen
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(OC(=O)N1CCC2(CC1)CC(C1=CC=CC=C12)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33 mmol
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 916.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.